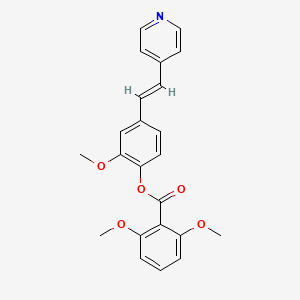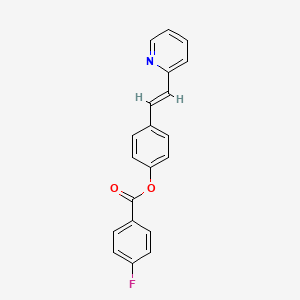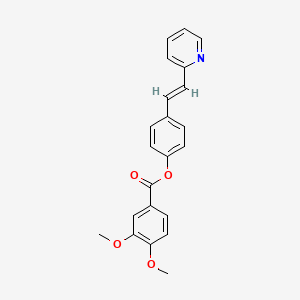
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4-dimethoxybenzoate
説明
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4-dimethoxybenzoate, commonly known as PAV, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. PAV is a member of the stilbene family, which is characterized by a central carbon-carbon double bond and two aromatic rings.
作用機序
The mechanism of action of PAV is not fully understood. However, studies have suggested that PAV exerts its anticancer effects by inhibiting the activity of various enzymes involved in cell proliferation and survival. PAV has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PAV has been shown to exhibit low toxicity and high selectivity towards cancer cells. In vitro studies have shown that PAV inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PAV has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of PAV is its low toxicity, which makes it a potential candidate for the development of anticancer agents. PAV also exhibits high selectivity towards cancer cells, reducing the risk of off-target effects. However, one of the limitations of PAV is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of PAV. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of PAV to better understand its anticancer effects. Additionally, further studies are needed to evaluate the in vivo efficacy and toxicity of PAV. Finally, PAV can be explored for its potential applications in other fields, such as organic electronics and material science.
Conclusion:
In conclusion, PAV is a synthetic compound that has potential applications in various scientific research fields. The synthesis of PAV involves the condensation reaction of 3,4-dimethoxybenzaldehyde and 2-pyridinecarboxaldehyde in the presence of a base catalyst. PAV has shown potential as an anticancer agent and building block for organic electronics. The mechanism of action of PAV is not fully understood, but studies have suggested that PAV exerts its anticancer effects by inhibiting the activity of various enzymes involved in cell proliferation and survival. PAV exhibits low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer agents. However, further studies are needed to optimize the synthesis method, evaluate the in vivo efficacy and toxicity, and explore the potential applications of PAV in other fields.
科学的研究の応用
PAV has shown potential in various scientific research fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, PAV has been studied for its potential as an anticancer agent. Studies have shown that PAV inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, PAV has been investigated for its potential as a building block for organic electronics. PAV has been shown to exhibit high electron mobility and can be used to create high-performance organic field-effect transistors.
特性
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-25-20-13-9-17(15-21(20)26-2)22(24)27-19-11-7-16(8-12-19)6-10-18-5-3-4-14-23-18/h3-15H,1-2H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUPARSLCJHWJA-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4-dimethoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



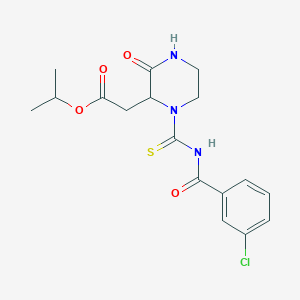
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one](/img/structure/B3396182.png)

![Methyl {3-[2-(dimethylamino)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetate](/img/structure/B3396195.png)

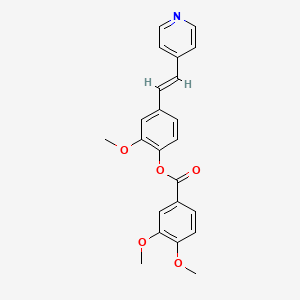
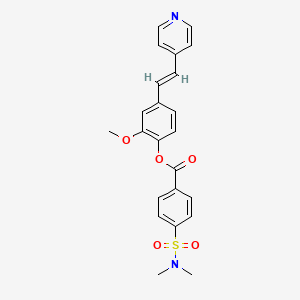
![3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B3396250.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3396252.png)
![2-(2-chlorophenoxy)-N-(4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3396260.png)
![3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3396267.png)
